1-Butyl-1-cyclopentanol

Physical Chemistry Chemical Engineering Process Optimization

1-Butyl-1-cyclopentanol (C9H18O) is a tertiary alcohol consisting of a cyclopentane ring substituted with a butyl group and a hydroxyl group at the C1 position. It is a colorless oil at room temperature , with a calculated density of 0.9±0.1 g/cm³, boiling point of 189.0±8.0 °C, and a predicted ACD/LogP of 2.91.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 1462-97-1
Cat. No. B072229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1-cyclopentanol
CAS1462-97-1
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCC1(CCCC1)O
InChIInChI=1S/C9H18O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2-8H2,1H3
InChIKeyGQTUSXZITATQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1-cyclopentanol (CAS 1462-97-1): Physicochemical and Synthetic Baseline for Procurement Evaluation


1-Butyl-1-cyclopentanol (C9H18O) is a tertiary alcohol consisting of a cyclopentane ring substituted with a butyl group and a hydroxyl group at the C1 position . It is a colorless oil at room temperature , with a calculated density of 0.9±0.1 g/cm³, boiling point of 189.0±8.0 °C, and a predicted ACD/LogP of 2.91 . It is commonly synthesized via the Grignard reaction between cyclopentanone and butylmagnesium bromide, a method yielding analytically clean product [1].

1-Butyl-1-cyclopentanol: Why Ring-Size and Substitution Dictate Non-Interchangeability Among Analogs


The scientific utility of 1-butyl-1-cyclopentanol is intrinsically linked to its five-membered ring and specific alkyl chain. In-class compounds like 1-butyl-1-cyclohexanol or 1-tert-butylcyclopentanol cannot be directly substituted. The cyclopentanol framework is associated with a distinct oxidation rate profile compared to cyclohexanol, a phenomenon attributed to differences in ring strain and stability [1]. Furthermore, replacing the n-butyl group with a bulkier tert-butyl group introduces significant steric hindrance, which can distort the ring conformation and alter reactivity in acid-catalyzed rearrangements and polymer synthesis [2]. These structural nuances lead to divergent outcomes in both reaction kinetics and downstream product properties, necessitating compound-specific selection.

1-Butyl-1-cyclopentanol Quantitative Differentiation: Evidence-Based Comparator Analysis


Volatility and Boiling Point: Distinction from Cyclohexanol and tert-Butyl Analogs

1-Butyl-1-cyclopentanol exhibits a significantly lower boiling point (189.0±8.0 °C) compared to its six-membered ring analog, 1-butyl-1-cyclohexanol (210.9±8.0 °C), as predicted by the ACD/Labs Percepta platform . This ~22 °C difference is a direct consequence of the smaller, less polarizable cyclopentane ring. Conversely, its boiling point is higher than the branched isomer 1-tert-butylcyclopentanol (177.7±8.0 °C), demonstrating that linear versus branched alkyl chain topology, even with identical molecular formula (C9H18O), materially alters intermolecular forces and volatility .

Physical Chemistry Chemical Engineering Process Optimization

Hydrophobicity (LogP) and Environmental Fate: Distinct Profile vs. Cyclohexanol Analog

The predicted ACD/LogP for 1-butyl-1-cyclopentanol is 2.91 , which is notably lower than the predicted ACD/LogP of 3.48 for its cyclohexanol analog, 1-butyl-1-cyclohexanol . This 0.57 log unit difference represents a nearly 4-fold difference in octanol-water partition coefficient, indicating that the cyclopentanol derivative is significantly less lipophilic. This is corroborated by a lower predicted bioconcentration factor (ACD/BCF: 49.14 vs. 85.57) .

Medicinal Chemistry Environmental Science ADME

Oxidation Reactivity Profile: Ring-Size Dependent Kinetics vs. Cyclohexanol

The oxidation of cyclic alcohols catalyzed by transition metals demonstrates a clear dependence on ring size. Kinetic studies show that the rate of oxidation for cyclopentanol is greater than that for cyclohexanol under identical conditions [1]. The established sequence of oxidation rates is Cyclooctanol > Cyclopentanol > Cyclohexanol, which has been attributed to differences in ring strain and the stability of intermediate conformations [1]. As a 1-alkyl substituted cyclopentanol, 1-butyl-1-cyclopentanol is expected to follow the same relative rate trend versus its 1-alkyl cyclohexanol counterpart.

Reaction Kinetics Catalysis Physical Organic Chemistry

Grignard Synthesis Yield: High Efficiency vs. Alternative n-Butyllithium Route

The synthesis of 1-butyl-1-cyclopentanol can be achieved via the reaction of cyclopentanone with n-butyllithium, yielding the product at approximately 10% [1]. In contrast, the Grignard route using cyclopentanone and butylmagnesium bromide is reported to provide the product in excellent yields, with one procedure achieving 98% yield [2]. This represents a nearly 10-fold difference in yield, establishing the Grignard method as a far more efficient and economical route for laboratory or pilot-scale synthesis.

Organic Synthesis Process Chemistry Methodology

1-Butyl-1-cyclopentanol: Focused Research and Industrial Use Cases Driven by Comparative Data


Intermediate in Agrochemical and Pharmaceutical Research Where Moderate Lipophilicity is Desired

The lower predicted LogP (2.91 vs. 3.48 for the cyclohexanol analog) makes 1-butyl-1-cyclopentanol a strategic choice for synthesizing drug or agrochemical candidates where reduced lipophilicity is crucial for improving aqueous solubility, mitigating off-target binding, or enhancing metabolic stability. Its use can favorably shift the physicochemical profile of a lead series early in the discovery process .

Cost-Effective Synthesis via High-Yield Grignard Methodology

For any application requiring gram-to-kilogram quantities, the established 98% yield from the Grignard synthesis of 1-butyl-1-cyclopentanol is a decisive economic and operational advantage. This high efficiency ensures lower production costs and reduced waste streams compared to alternative low-yielding methods, making it the rational choice for pilot-scale campaigns or as a building block in commercial synthesis [1].

Kinetic Studies and Mechanistic Probes of Ring-Strain Effects

The established difference in oxidation kinetics between cyclopentanol and cyclohexanol frameworks positions 1-butyl-1-cyclopentanol as a valuable probe for investigating the role of ring size and strain in transition metal-catalyzed oxidations. Researchers can use this compound to benchmark new catalytic systems or to study the effect of C1-alkyl substitution on the inherent reactivity of the cyclopentane ring [2].

Model Substrate for Steric vs. Linear Substituent Effects

With a boiling point intermediate between its linear and branched isomers (1-butyl-1-cyclohexanol and 1-tert-butylcyclopentanol), 1-butyl-1-cyclopentanol serves as a defined model compound for studying the interplay between ring size, chain linearity, and intermolecular forces. This is particularly relevant in physical organic chemistry and process engineering for designing separations or predicting the behavior of similar tertiary alcohols .

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